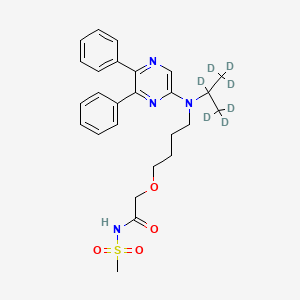
Selexipag-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Selexipag-d7 is a deuterated form of Selexipag, a selective prostacyclin receptor agonist used primarily for the treatment of pulmonary arterial hypertension (PAH). This compound is designed to mimic the pharmacological effects of Selexipag while potentially offering improved pharmacokinetic properties due to the presence of deuterium atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Selexipag involves several key steps:
Formation of the Pyrazine Ring: The initial step involves the reaction of 2-chloro-5,6-diphenylpyrazine with 4-(isopropylamino)-1-butanol to yield 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol.
Esterification: This intermediate is then reacted with tertiary butyl bromoacetate to form 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid tertiary butyl ester.
Hydrolysis: The ester is hydrolyzed to yield 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid.
Final Coupling: The acid is then reacted with methane sulfonamide in the presence of CDI and DABCO to form Selexipag.
Industrial Production Methods
The industrial production of Selexipag follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Selexipag undergoes several types of chemical reactions:
Hydrolysis: The acylsulfonamide group is hydrolyzed by hepatic carboxylesterase 1 to yield its active metabolite, ACT-333679.
Oxidation: Oxidative metabolism catalyzed by CYP3A4 and CYP2C8 results in hydroxylated and dealkylated products.
Glucuronidation: UGT1A3 and UGT2B7 are involved in the glucuronidation of the active metabolite.
Common Reagents and Conditions
Hydrolysis: Catalyzed by hepatic carboxylesterase 1.
Oxidation: Catalyzed by CYP3A4 and CYP2C8.
Glucuronidation: Involves UGT1A3 and UGT2B7 enzymes.
Major Products
ACT-333679: The active metabolite formed by hydrolysis.
Hydroxylated and Dealkylated Products: Formed through oxidative metabolism.
Glucuronides: Formed through glucuronidation.
科学研究应用
Selexipag-d7 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Selexipag.
Biology: Employed in biological studies to understand the interaction of prostacyclin receptor agonists with cellular targets.
作用机制
Selexipag-d7 and its active metabolite, ACT-333679, act as selective agonists of the prostacyclin receptor (IP receptor). Binding to this receptor leads to increased vasodilation of the arteries, decreased cell proliferation, and inhibition of platelet aggregation . These effects are beneficial in the treatment of pulmonary arterial hypertension as they reduce elevated pressure in the pulmonary arteries and improve blood flow .
相似化合物的比较
Similar Compounds
Iloprost: A prostacyclin analog used for the treatment of PAH.
Treprostinil: Another prostacyclin analog with similar therapeutic applications.
Beraprost: A synthetic analog of prostacyclin used in the management of PAH.
Uniqueness
Selexipag-d7 is unique due to its selective action on the prostacyclin receptor and its improved pharmacokinetic properties resulting from deuterium substitution. This leads to a longer half-life and potentially fewer side effects compared to other prostacyclin analogs .
属性
分子式 |
C26H32N4O4S |
|---|---|
分子量 |
503.7 g/mol |
IUPAC 名称 |
2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]-N-methylsulfonylacetamide |
InChI |
InChI=1S/C26H32N4O4S/c1-20(2)30(16-10-11-17-34-19-24(31)29-35(3,32)33)23-18-27-25(21-12-6-4-7-13-21)26(28-23)22-14-8-5-9-15-22/h4-9,12-15,18,20H,10-11,16-17,19H2,1-3H3,(H,29,31)/i1D3,2D3,20D |
InChI 键 |
QXWZQTURMXZVHJ-ZGBMZCDDSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CC(C)N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


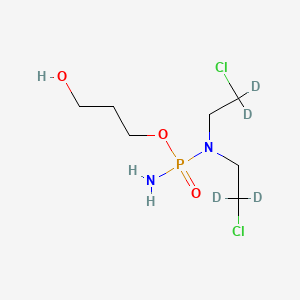
![4-hydroxybenzenesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol](/img/structure/B15145240.png)
![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B15145257.png)
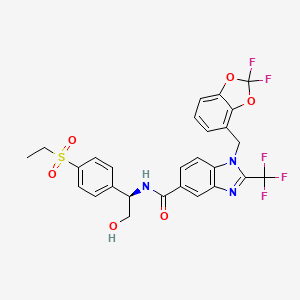
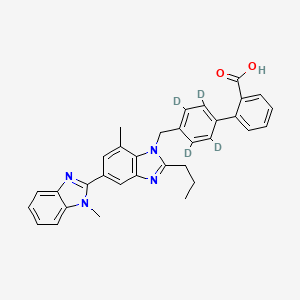
![(3aS,4S,4aS,5S,7aS,8R,9aS)-Decahydro-4,5-dihydroxy-4a,8-dimethyl-3-methyleneazuleno[6,5-b]furan-2(3H)-one](/img/structure/B15145279.png)
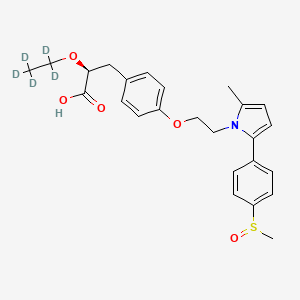

![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate](/img/structure/B15145296.png)
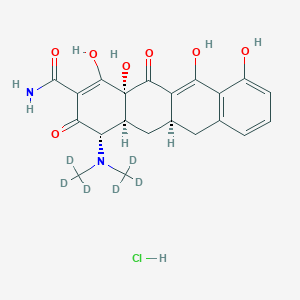
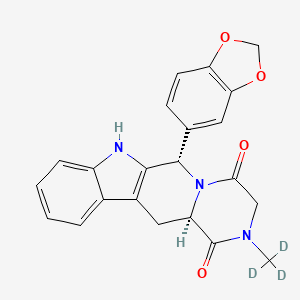

![5-amino-3-methoxy-4-methyl-N-[1-[5-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B15145321.png)

